molecular formula C23H21BrN2O5S B286295 Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate

Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate

Cat. No. B286295
M. Wt: 517.4 g/mol
InChI Key: HGYSVUGVMSJIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 401 and has been studied extensively for its pharmacological activities.

Scientific Research Applications

Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has shown promising results in inhibiting the growth of cancer cells, specifically breast cancer cells. It has also been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate is not fully understood. However, studies suggest that this compound may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate has biochemical and physiological effects such as inhibiting the growth of cancer cells, reducing inflammation, and providing analgesia. However, further studies are needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate. One direction is to study its potential applications in drug discovery and medicinal chemistry. Another direction is to investigate its mechanism of action and biochemical and physiological effects in more detail. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Synthesis Methods

The synthesis of Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate involves the reaction of 4-bromobenzylamine and N-(4-(tert-butoxycarbonyl)phenylsulfonyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate in high yield and purity.

properties

Molecular Formula

C23H21BrN2O5S

Molecular Weight

517.4 g/mol

IUPAC Name

methyl 4-[[2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetyl]amino]benzoate

InChI

InChI=1S/C23H21BrN2O5S/c1-31-23(28)18-9-13-20(14-10-18)25-22(27)16-26(15-17-7-11-19(24)12-8-17)32(29,30)21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,25,27)

InChI Key

HGYSVUGVMSJIKG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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